Deoxycorticosterone 21-Glucoside Tetraacetate
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Overview
Description
Deoxycorticosterone 21-Glucoside Tetraacetate is a steroidal compound that belongs to the class of glucosides. It is a derivative of deoxycorticosterone, a steroid hormone produced by the adrenal gland. This compound is known for its unique structure, which includes a glucoside moiety attached to the 21st carbon of deoxycorticosterone, further modified with tetraacetate groups. This modification enhances its solubility and stability, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deoxycorticosterone 21-Glucoside Tetraacetate typically involves multiple steps, starting with the glucosylation of deoxycorticosterone. The glucosylation process can be achieved using glucosyl donors such as glucosyl bromide or glucosyl fluoride in the presence of a catalyst like silver carbonate. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.
Following the glucosylation, the resulting deoxycorticosterone 21-glucoside undergoes acetylation to introduce the tetraacetate groups. This step involves the use of acetic anhydride and a base such as pyridine. The reaction is typically conducted at room temperature, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Deoxycorticosterone 21-Glucoside Tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The glucoside moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require nucleophiles like sodium azide (NaN₃) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
Deoxycorticosterone 21-Glucoside Tetraacetate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating adrenal insufficiency and other hormonal disorders.
Industry: Utilized in the development of steroid-based pharmaceuticals and as a biochemical reagent in various assays.
Mechanism of Action
The mechanism of action of Deoxycorticosterone 21-Glucoside Tetraacetate involves its interaction with specific molecular targets and pathways. The compound binds to mineralocorticoid receptors in the adrenal gland, influencing the regulation of sodium and potassium levels in the body. This interaction leads to the modulation of electrolyte balance and blood pressure. Additionally, the glucoside moiety enhances the compound’s bioavailability and stability, allowing for more effective physiological responses.
Comparison with Similar Compounds
Similar Compounds
Deoxycorticosterone: A precursor to Deoxycorticosterone 21-Glucoside Tetraacetate, known for its mineralocorticoid activity.
Corticosterone: Another steroid hormone with similar functions but different structural modifications.
11-Deoxycortisol: A related compound involved in the biosynthesis of cortisol.
Uniqueness
This compound stands out due to its unique glucoside and tetraacetate modifications, which enhance its solubility, stability, and bioavailability. These properties make it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C35H48O12 |
---|---|
Molecular Weight |
660.7 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H48O12/c1-18(36)42-17-29-30(44-19(2)37)31(45-20(3)38)32(46-21(4)39)33(47-29)43-16-28(41)27-10-9-25-24-8-7-22-15-23(40)11-13-34(22,5)26(24)12-14-35(25,27)6/h15,24-27,29-33H,7-14,16-17H2,1-6H3/t24-,25-,26-,27-,29-,30+,31-,32+,33+,34-,35-/m0/s1 |
InChI Key |
PUCKSOHSQOODDS-MRQBEUTLSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC(=O)[C@@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(=O)C2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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